molecular formula C23H18F4N2O3S B2610388 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 451483-40-2

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No. B2610388
CAS RN: 451483-40-2
M. Wt: 478.46
InChI Key: PJDHZNALQSDXNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dihydroisoquinoline, sulfonyl, fluoro, and trifluoromethyl groups . Dihydroisoquinolines are a type of nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The dihydroisoquinoline group would form a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl, fluoro, and trifluoromethyl groups would be attached to different carbon atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase the polarity of the molecule .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of compounds containing phenylaminosulfanyl and naphthoquinone derivatives for their potential anticancer activities. These compounds have shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action for some compounds includes inducing apoptosis and arresting the cell cycle, highlighting their therapeutic potential against cancer types (P. Ravichandiran et al., 2019).

Material Science and Polymer Synthesis

In material science, compounds with sulfonyl and fluoro groups have been utilized in the synthesis of soluble polyimides. These materials have been noted for their exceptional thermal stability and potential applications in various high-performance materials, demonstrating the versatility of these chemical structures in contributing to advancements in material sciences (Y. Imai et al., 1984).

Pharmacological Screening

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures has been explored for biological and pharmacological screening. These compounds have been tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad pharmacological applications of these chemical structures (Snehal Patel et al., 2009).

Imaging Applications

In the field of medical imaging, specifically positron emission tomography (PET), fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for imaging the sigma-2 receptor status of solid tumors. This research underscores the importance of fluoro-substituted compounds in developing diagnostic tools for cancer (Z. Tu et al., 2007).

Organic Synthesis and Chemical Reactions

The development of novel synthetic methodologies utilizing sulfonylmethyl isoquinoline derivatives has been reported, illustrating the compound's role in organic synthesis. Such research highlights the compound's utility in generating heterocyclic derivatives, which are crucial in the development of pharmaceuticals and agrochemicals (Xu Liu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing sulfonyl chloride groups can be hazardous and may cause respiratory irritation .

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3S/c24-21-10-9-19(33(31,32)29-12-11-15-3-1-2-4-16(15)14-29)13-20(21)22(30)28-18-7-5-17(6-8-18)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDHZNALQSDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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